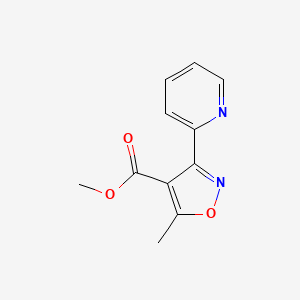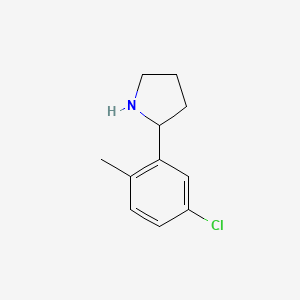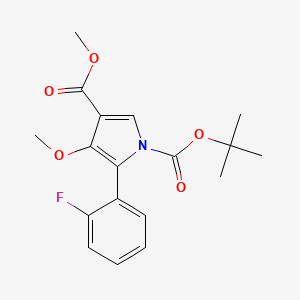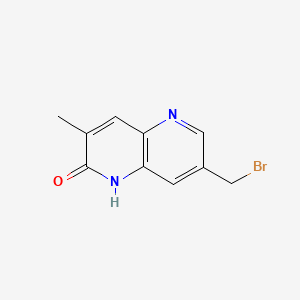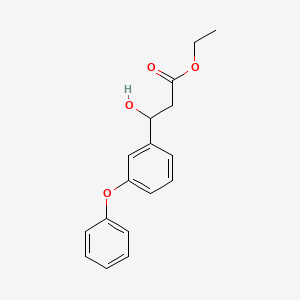
Ethyl 3-hydroxy-3-(3-phenoxyphenyl)propanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 3-hydroxy-3-(3-phenoxyphenyl)propanoate is an organic compound belonging to the ester family Esters are characterized by their pleasant odors and are often used in perfumes and flavoring agents
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 3-hydroxy-3-(3-phenoxyphenyl)propanoate can be achieved through several methods. One common approach involves the esterification of 3-hydroxy-3-(3-phenoxyphenyl)propanoic acid with ethanol in the presence of a strong acid catalyst like sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of enzymatic methods. For example, racemic ethyl 3-hydroxy-3-phenylpropionate can be converted to optically active ethyl 3-hydroxy-3-phenylpropionate and its esters using lipases with acyl donors . This method is advantageous for producing enantiomerically pure compounds, which are often required in pharmaceutical applications.
Análisis De Reacciones Químicas
Types of Reactions
Ethyl 3-hydroxy-3-(3-phenoxyphenyl)propanoate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The phenoxy group can participate in nucleophilic aromatic substitution reactions, where nucleophiles replace the phenoxy group under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in ethanol for nucleophilic aromatic substitution.
Major Products Formed
Oxidation: 3-oxo-3-(3-phenoxyphenyl)propanoate.
Reduction: 3-hydroxy-3-(3-phenoxyphenyl)propanol.
Substitution: 3-hydroxy-3-(substituted phenyl)propanoate.
Aplicaciones Científicas De Investigación
Ethyl 3-hydroxy-3-(3-phenoxyphenyl)propanoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with various biomolecules.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of pharmaceutical intermediates.
Industry: Utilized in the production of fragrances and flavoring agents due to its pleasant odor.
Mecanismo De Acción
The mechanism of action of ethyl 3-hydroxy-3-(3-phenoxyphenyl)propanoate involves its interaction with specific molecular targets. The hydroxyl and ester groups can form hydrogen bonds with biological molecules, influencing their activity. The phenoxy group can interact with aromatic residues in proteins, potentially affecting their function. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
Comparación Con Compuestos Similares
Similar Compounds
Ethyl 3-hydroxy-3-phenylpropanoate: Lacks the phenoxy group, making it less complex.
Ethyl 3-(2-hydroxyphenyl)propanoate: Has a hydroxyl group on the phenyl ring, altering its reactivity.
Ethyl benzoate: A simpler ester with a benzene ring, used primarily in fragrances.
Uniqueness
Ethyl 3-hydroxy-3-(3-phenoxyphenyl)propanoate is unique due to the presence of both a phenoxy and a phenyl group, which confer distinct chemical and physical properties. This structural complexity makes it a valuable compound for various applications, particularly in the synthesis of more complex molecules and in the study of molecular interactions.
Propiedades
Fórmula molecular |
C17H18O4 |
|---|---|
Peso molecular |
286.32 g/mol |
Nombre IUPAC |
ethyl 3-hydroxy-3-(3-phenoxyphenyl)propanoate |
InChI |
InChI=1S/C17H18O4/c1-2-20-17(19)12-16(18)13-7-6-10-15(11-13)21-14-8-4-3-5-9-14/h3-11,16,18H,2,12H2,1H3 |
Clave InChI |
CKSYJXZYTDJQSB-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)CC(C1=CC(=CC=C1)OC2=CC=CC=C2)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


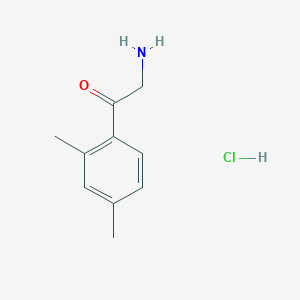
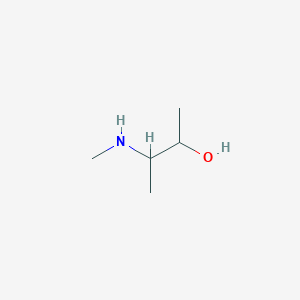
![9-Cyclopropyl-1-oxa-9-azaspiro[5.5]undecan-4-one](/img/structure/B13690319.png)
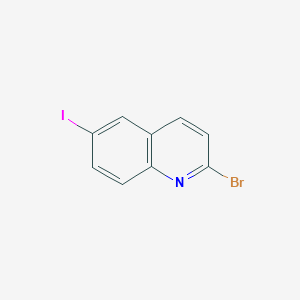
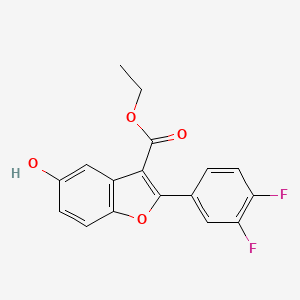
![5-Methyl-2-(3-nitrophenyl)imidazo[1,2-a]pyridine](/img/structure/B13690337.png)

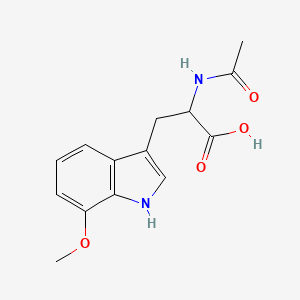
![Methyl (S)-1-methyl-4,9-dihydro-3H-pyrido[3,4-b]indole-3-carboxylate hydroiodide](/img/structure/B13690349.png)
